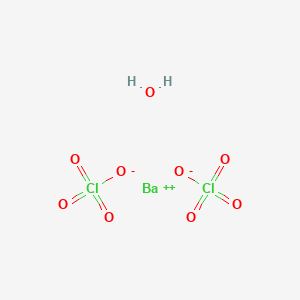

Barium perchlorate hydrate

Description

Significance of Barium Perchlorate (B79767) Hydrate (B1144303) within Inorganic Chemistry and Materials Science

Barium perchlorate hydrate serves as a noteworthy compound in the fields of inorganic chemistry and materials science due to its distinct properties. As a potent oxidizing agent, it finds use in various chemical syntheses and applications. chemimpex.com Its utility extends to the preparation of other perchlorate salts and as a reagent in analytical chemistry, including titration processes. chemimpex.com

In materials science, barium perchlorate and its hydrates are of interest for their role in the development of advanced materials. chemimpex.com The thermal decomposition characteristics of barium perchlorate are of particular importance, with studies investigating its behavior in the presence of various metal oxides, which can catalyze the decomposition process. akjournals.com This has implications for applications where controlled oxygen release is required. Furthermore, alkaline earth metal perchlorates, including barium perchlorate, are explored as electrolyte salts in electrochemical cells, such as post-lithium-ion batteries. iucr.orgiucr.org The anhydrous form, in particular, is valued as a dehydrating agent. wikipedia.orgacs.org

Overview of Hydrate Forms and Their Distinctive Characteristics for Research

Barium perchlorate is known to form several hydrates, with the trihydrate (Ba(ClO₄)₂·3H₂O) and dihydrate being well-documented. The degree of hydration significantly influences the compound's physical and chemical properties.

The barium perchlorate trihydrate is a crystalline solid with a hexagonal structure. rri.res.in X-ray crystallography studies have revealed a complex coordination environment for the barium ion, which is surrounded by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. wikipedia.orgiucr.org This intricate structure is stabilized by hydrogen bonding between the perchlorate ions and water molecules. wikipedia.orgiucr.org The trihydrate can be dehydrated to lower hydrate forms and eventually to the anhydrous salt through controlled heating. wikipedia.org

The dihydrate and monohydrate forms represent intermediate stages in the dehydration process. wikipedia.org The dihydrate can be obtained by recrystallization and drying, while the monohydrate is typically formed by further drying over a desiccant like sulfuric acid. wikipedia.org The controlled conversion between these hydrate forms is crucial for various applications, as the presence of water can lead to undesirable side reactions in certain electrochemical systems. iucr.orgiucr.org

The anhydrous form , Ba(ClO₄)₂, is a powerful oxidizing agent and is particularly useful as a dehydrating reagent due to its high affinity for water. wikipedia.orgabchemicalindustries.com It is typically prepared by heating the hydrated forms under a vacuum to prevent hydrolysis. iucr.orgwikipedia.orgnih.gov The crystal structure of anhydrous barium perchlorate is orthorhombic and differs significantly from its hydrated counterparts due to the absence of coordinated water molecules. iucr.org

Table 1: Properties of Barium Perchlorate and its Hydrates

| Property | Barium Perchlorate Anhydrous | Barium Perchlorate Trihydrate |

|---|---|---|

| Chemical Formula | Ba(ClO₄)₂ | Ba(ClO₄)₂·3H₂O |

| Molar Mass | 336.23 g/mol iucr.org | 390.29 g/mol chemister.ru |

| Appearance | White powder wikipedia.org | Colorless hexagonal crystals chemister.ru |

| Crystal System | Orthorhombic iucr.org | Hexagonal iucr.org |

| Density | 3.2 g/cm³ wikipedia.org | 2.74 g/cm³ (at 20°C) chemister.ru |

| Melting Point | 505 °C (decomposes) wikipedia.org | 400 °C (decomposes) chemister.ru |

| Solubility in Water | 66.48 g/100 mL (at 25 °C) wikipedia.org | 177.8 g/100 g (at 20°C) chemister.ru |

Scope of Academic Inquiry into this compound Systems

Academic research on this compound systems is multifaceted, encompassing several key areas:

Crystallography and Structural Analysis: A significant body of research has focused on elucidating the crystal structures of the various hydrate forms of barium perchlorate, as well as the anhydrous compound. iucr.orgwikipedia.orgrri.res.iniucr.org Techniques such as X-ray diffraction have been instrumental in determining atomic arrangements and bonding, providing fundamental insights into the nature of these materials. iucr.orgwikipedia.org

Thermal Decomposition Studies: The thermal behavior of barium perchlorate and its hydrates is a critical area of investigation. akjournals.comcdnsciencepub.com Research explores the kinetics and mechanisms of decomposition, including the identification of intermediate products like barium chlorate (B79027) and barium chloride. cdnsciencepub.com Studies also examine the catalytic effects of metal oxides on the decomposition temperature and rate. akjournals.com

Coordination Chemistry: The ability of the barium ion in barium perchlorate to form complexes with other molecules is another active area of research. For instance, it has been shown to form complexes with certain antibiotics, which can enhance their solubility.

Applications in Electrochemistry: The potential use of barium perchlorate as an electrolyte in batteries is a subject of ongoing research. iucr.orgiucr.org This research aims to understand and optimize the electrochemical properties of these systems, where the anhydrous form is particularly important to prevent unwanted reactions with water. iucr.orgiucr.org

Analytical Chemistry Applications: Barium perchlorate is utilized in various analytical methods, such as for the determination of sulfate (B86663) concentrations. wikipedia.org

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583388 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69102-74-5 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69102-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies of Barium Perchlorate Hydrate

Solution-Based Crystallization and Controlled Hydrate (B1144303) Formation

The formation of barium perchlorate (B79767) hydrate from aqueous solutions is a cornerstone of its synthesis. These methods rely on the dissolution of barium-containing precursors in the presence of perchlorate ions, followed by controlled crystallization to isolate the desired hydrated salt. The most common hydrate is the trihydrate, Ba(ClO₄)₂·3H₂O, which crystallizes in a hexagonal system. wikipedia.orgchemister.ru The structure consists of barium ions coordinated by six water molecules and six perchlorate oxygens in a distorted icosahedral arrangement. wikipedia.org

Synthesis from Barium Chloride and Perchloric Acid via Evaporation and Recrystallization

One established method for preparing barium perchlorate involves the reaction of barium chloride with an excess of perchloric acid. wikipedia.org The resulting solution is then evaporated to induce crystallization. wikipedia.org The dihydrate form of barium perchlorate is typically produced through subsequent recrystallization and drying to a constant weight. wikipedia.org This method leverages the solubility of barium perchlorate while allowing for the purification of the product through the crystallization process.

Hydrate Stoichiometry Control through Drying Regimes (e.g., Dihydrate, Monohydrate)

The specific hydrate of barium perchlorate can be controlled by carefully managing the drying conditions. wikipedia.org Starting from a hydrated form, such as the commonly produced trihydrate or dihydrate, different stoichiometric forms can be isolated. wikipedia.orgnih.gov The monohydrate is obtained by further drying the dihydrate over a strong desiccant like concentrated sulfuric acid. wikipedia.org To obtain the anhydrous form, the hydrate must be heated to 140°C under vacuum. wikipedia.org Performing this dehydration without a vacuum can lead to hydrolysis of the perchlorate. wikipedia.org The anhydrous form is hygroscopic and must be handled in a dry atmosphere. nih.gov

Dehydration Processes for Anhydrous Barium Perchlorate Derivates

The removal of water from barium perchlorate hydrates is a critical step in producing the anhydrous form, which is valued for its properties as a strong oxidizing and dehydrating agent. wikipedia.org The process must be carefully controlled to prevent unwanted side reactions.

The generation of anhydrous barium perchlorate from its hydrated forms is effectively achieved through thermal dehydration under vacuum. wikipedia.orgcdnsciencepub.com This method prevents the decomposition and hydrolysis that can occur in the presence of air. cdnsciencepub.com Research has shown that heating hydrated barium perchlorate, Ba(ClO₄)₂·xH₂O, at temperatures between 140 °C and 150 °C (423 K) under a continuous vacuum is an effective method for preparing the anhydrous salt. wikipedia.orgiucr.orgresearchgate.net One specific study detailed a procedure where the hydrated powder was heated to 423 K for six hours under vacuum to ensure complete dehydration. iucr.orgresearchgate.net This process yields the anhydrous form, which is stable up to 505 °C. The use of a vacuum is essential for the successful synthesis of the pure anhydrous compound without decomposition byproducts. cdnsciencepub.com

Attempting to dehydrate barium perchlorate hydrate by heating in the presence of air or without a vacuum leads to undesirable hydrolytic decomposition. wikipedia.orgcdnsciencepub.com When dehydration is performed under non-vacuum conditions, particularly at temperatures exceeding 100°C, the perchlorate is susceptible to hydrolysis. This process results in the formation of barium chlorate (B79027) (Ba(ClO₃)₂) and oxygen, rather than the desired anhydrous barium perchlorate. Therefore, avoiding atmospheric conditions during thermal dehydration is paramount to prevent the formation of these impurities and ensure the integrity of the final product. wikipedia.orgcdnsciencepub.com

The transition between different hydrated states of barium perchlorate and the final anhydrous form can be optimized by carefully controlling dehydration parameters. cdnsciencepub.com For instance, the transition from the dihydrate to the monohydrate can be achieved by drying the compound over concentrated sulfuric acid at room temperature (25 °C). Another method to obtain the monohydrate involves pumping the trihydrate at room temperature. cdnsciencepub.com

For the complete conversion to the anhydrous form, specific heating protocols have been established. An optimized procedure involves heating the hydrated salt to 423 K (150 °C) at a rate of 4 K/min and maintaining that temperature for six hours under continuous vacuum. iucr.orgresearchgate.net This careful control of temperature and pressure ensures the complete removal of water molecules from the crystal lattice to yield the pure anhydrous product. iucr.orgresearchgate.net

The following table summarizes the optimized parameters for specific hydrate transitions.

| Initial Form | Target Form | Method | Temperature | Pressure/Conditions | Source(s) |

| Barium Perchlorate Trihydrate | Barium Perchlorate Monohydrate | Pumping | Room Temperature | Vacuum | cdnsciencepub.com |

| Barium Perchlorate Dihydrate | Barium Perchlorate Monohydrate | Drying over concentrated H₂SO₄ | 25 °C | Atmospheric | |

| This compound | Anhydrous Barium Perchlorate | Thermal Dehydration under Vacuum | 140 - 150 °C (423 K) | Vacuum (<10 mmHg) | iucr.orgresearchgate.net |

Electrochemical Synthesis Approaches

Electrochemical methods offer a modern and controlled route for the production of barium perchlorate, presenting several advantages over traditional chemical synthesis pathways. exrockets.comscielo.br

Electrochemical synthesis is increasingly recognized as an advantageous production method due to its potential for high purity, ease of control, and reduced environmental impact. scielo.brresearchgate.net Compared to conventional chemical routes, electrosynthesis can produce products of higher purity because it avoids the use of stoichiometric quantities of redox reagents, thereby minimizing by-product waste. scielo.br The process can be finely controlled by adjusting electrical parameters, offering a level of precision that is often difficult to achieve in bulk chemical reactions. researchgate.net For barium perchlorate, electrosynthesis from barium chlorate provides a direct and efficient pathway to the desired product. exrockets.com This method is considered more environmentally friendly and can be more cost-effective, particularly as it reduces the need for extensive purification steps. scielo.brresearchgate.net

The efficiency and purity of barium perchlorate produced via electrosynthesis are heavily dependent on the optimization of various electrolyte and cell parameters. exrockets.com A detailed study on the electrochemical preparation of barium perchlorate from barium chlorate utilized a platinum anode and a rotating stainless steel cathode to investigate these influences. exrockets.com

Key parameters studied included electrolyte concentration, pH, temperature, anode and cathode current densities, and the speed of the rotating cathode. exrockets.com The investigation revealed that by carefully tuning these variables, a maximum current efficiency of 40% could be achieved. exrockets.com This optimal efficiency corresponded to an energy consumption of 5.5 kWh per kilogram of barium perchlorate produced. exrockets.com Factors such as the pH of the electrolyte are critical, as they can influence the potential for side reactions, like the precipitation of barium hydroxide, which would hinder the process. exrockets.compsu.edu The rotation of the cathode helps to maintain electrolyte homogeneity and prevent such issues. exrockets.com

The following table presents the optimized parameters for the electrochemical synthesis of barium perchlorate.

| Parameter | Optimal Value/Range | Consequence of Optimization | Source(s) |

| Current Efficiency | 40% (Maximum) | Maximizes product yield per unit of charge passed. | exrockets.com |

| Energy Consumption | 5.5 kWh/kg | Corresponds to the energy required at maximum efficiency. | exrockets.com |

| Anode Material | Platinum | Provides high anodic potential needed for the reaction. | exrockets.com |

| Cathode Material | Rotating Stainless Steel | Prevents precipitation of metal hydroxides. | exrockets.com |

| Electrolyte pH | Optimized (Neutral) | Affects current efficiency and prevents side reactions. | exrockets.com |

| Temperature | Optimized | Higher temperatures can increase current efficiency. | exrockets.com |

| Electrolyte Concentration | Optimized | Affects conductivity and prevents precipitation. | exrockets.com |

Anodic Oxidation Mechanisms of Chlorate to Perchlorate on Electrode Surfaces

On platinum anodes, the formation of perchlorate is understood to occur at a higher potential than that required for oxygen evolution. dtic.mil The relationship between potential and current density reveals two distinct stages: the first, between 1.3 and 1.9V, corresponds to oxygen evolution, while the second, at potentials above 2.2V, is where perchlorate formation becomes the dominant reaction. tue.nl One proposed mechanism suggests that the anode surface conditions are favorable for the formation of platinum(VI) oxide. This oxide then forms an intermediate species with chlorate ions, which subsequently decomposes to yield platinum(IV) oxide and the desired perchlorate ion. dtic.mil

For lead dioxide (PbO₂) anodes, a different kinetic behavior is observed. Studies on β-PbO₂ coated titanium electrodes indicate that the current efficiency for perchlorate formation increases with higher current density and with an increased ionic strength of the solution at a constant chlorate concentration. flaminglasersword.com Unlike on platinum, the current efficiency on PbO₂ anodes appears to be independent of the solution's pH. flaminglasersword.com The mechanism is thought to involve either direct electron transfer or the action of hydroxyl radicals in producing perchlorate. flaminglasersword.com The addition of certain fluoride (B91410) compounds can influence the reaction; for instance, sodium fluoride (NaF) has been shown to catalyze the anodic oxidation of chlorate to perchlorate on these electrodes. flaminglasersword.com

Key factors influencing the anodic oxidation process are summarized in the table below.

| Factor | Influence on Perchlorate Formation | Electrode Specifics | Citation |

| Anode Material | Crucial for high current efficiency. | Platinum and Lead Dioxide are common industrial choices. | tue.nl |

| Electrode Potential | Higher potentials favor perchlorate formation over oxygen evolution. | On Platinum, perchlorate formation is significant above 2.2V. | tue.nldtic.mil |

| Current Density | Increased density can enhance efficiency. | On PbO₂, efficiency increases linearly with current density up to 1A/cm². | flaminglasersword.com |

| pH | Can influence side reactions and electrode stability. | Efficiency on PbO₂ anodes is largely independent of pH. | flaminglasersword.com |

| Additives | Certain compounds can act as catalysts. | Sodium Fluoride (NaF) catalyzes the reaction on PbO₂ anodes. | flaminglasersword.com |

| Agitation | Adequate agitation is necessary for high yields. | Improves mass transport of chlorate ions to the anode surface. | dtic.mil |

Novel Synthetic Routes and Nanomaterial Fabrication

Sonochemical synthesis has emerged as a facile, efficient, and low-cost method for producing nanoscale materials, including coordination polymers. ub.edu This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid—to drive chemical reactions and control the morphology of the resulting products. ub.edu This approach has been successfully applied to the fabrication of barium coordination polymers, which can serve as precursors for other barium compounds or as functional materials themselves.

A notable example is the sonochemical synthesis of a new nano-sized barium coordination polymer with the formula {(bipyH)[Ba₂(pydc)₂(Hpydc)(H₂O)₂]}n·nH₂O. nih.gov In this synthesis, 4,4'-bipyridine (B149096) (bipy) and pyridine-2,6-dicarboxylic acid (H₂pydc) are used as organic ligands. nih.govamericanelements.com The resulting material consists of one-dimensional anionic coordination polymers and bipyH⁺ cationic species, which form a three-dimensional supramolecular structure through non-covalent interactions like ion-pairing and hydrogen bonding. nih.gov

The characterization of these nanomaterials is crucial to confirm their structure and morphology. The synthesized barium coordination polymer was analyzed using various techniques, confirming its nano-sized nature and chemical identity. nih.govamericanelements.com The use of sonochemistry provides a versatile tool for creating such structured nanomaterials, which benefit from high surface-to-volume ratios that can enhance their properties for various applications. ub.edu

Characterization of Sonochemically Synthesized Barium Coordination Polymer

| Characterization Technique | Observation | Citation |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Confirmed the nano-sized morphology of the polymer. | nih.govamericanelements.com |

| X-Ray Powder Diffraction (XRPD) | Verified the crystalline structure of the synthesized compound. | nih.govamericanelements.com |

| FT-IR Spectroscopy | Confirmed the presence of functional groups from the organic ligands. | nih.govamericanelements.com |

| Thermogravimetric Analysis (TGA) | Analyzed the thermal stability of the polymer. | nih.govamericanelements.com |

| Elemental Analysis | Determined the elemental composition, confirming the proposed formula. | nih.govamericanelements.com |

| Single Crystal X-ray Diffraction | Structurally characterized the compound as a 1D anionic coordination polymer with cationic species forming a 3D supramolecular architecture. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of Barium Perchlorate Hydrate Phases

X-ray Crystallographic Analysis of Barium Perchlorate (B79767) Hydrates

The precise three-dimensional arrangement of atoms within the crystalline lattice of barium perchlorate hydrates has been elucidated primarily through single-crystal X-ray diffraction studies. This technique provides definitive information on bond lengths, coordination geometries, and intermolecular interactions, which are crucial for understanding the compound's properties.

The crystal structure of barium perchlorate trihydrate has been determined with high precision, revealing a complex and well-defined arrangement of barium ions, perchlorate anions, and water molecules. nih.gov

In the trihydrate phase, the barium ion (Ba²⁺) is surrounded by twelve oxygen atoms, resulting in a coordination number of 12. rri.res.insemanticscholar.org These oxygen atoms originate from both the water molecules and the perchlorate anions. The resulting coordination polyhedron is best described as a slightly distorted icosahedron. nih.govrri.res.in This high coordination number is feasible for the large barium cation. rri.res.insemanticscholar.org The icosahedral arrangement consists of the Ba²⁺ ion at the center, with the twelve coordinating oxygen atoms forming the vertices. rri.res.in

The twelve-fold coordination of the barium ion is achieved through bonding with six oxygen atoms from water molecules and six oxygen atoms from perchlorate anions. nih.govwikipedia.org The bond distances between the central barium ion and the coordinating oxygen atoms have been precisely measured. The barium to water oxygen [Ba-O(water)] distance is 2.919 Å, while the barium to perchlorate oxygen [Ba-O(perchlorate)] distance is slightly longer at 3.026 Å. nih.gov The average separation between the barium ion and the surrounding oxygen atoms is approximately 2.97 Å. nih.gov

| Atom Pair | Distance (Å) |

|---|---|

| Ba - O(water) | 2.919 |

| Ba - O(perchlorate) | 3.026 |

| Average Cl - O | 1.433 |

The perchlorate anion (ClO₄⁻) in the crystal structure maintains a nearly perfect tetrahedral geometry. rri.res.insemanticscholar.org However, high-resolution crystallographic data reveal a slight but measurable deviation from ideal tetrahedral symmetry. nih.govwikipedia.org This distortion is attributed to the involvement of the perchlorate oxygen atoms in the extensive hydrogen-bonding network within the crystal. wikipedia.org The average chlorine-oxygen (Cl-O) bond length within the perchlorate anion is 1.433 Å. nih.gov

Barium perchlorate trihydrate crystallizes in the hexagonal system. nih.govsemanticscholar.org The centrosymmetric space group has been definitively assigned as P6₃/m. nih.govwikipedia.org The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been determined with high accuracy.

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 7.277 (2) |

| c (Å) | 9.656 (1) |

| Volume (ų) | 442.9 (1) |

| Z (Formula units per unit cell) | 2 |

An extensive and intricate network of hydrogen bonds involving the water molecules and the oxygen atoms of the perchlorate anions is a defining feature of the barium perchlorate trihydrate crystal structure. nih.govwikipedia.org Each of the two distinct types of perchlorate oxygen atoms (axial and trigonal) participates differently in this network. The axial oxygen atom of a perchlorate ion is a hydrogen bond acceptor from three different water molecules. nih.govwikipedia.org In contrast, each of the three trigonal oxygen atoms accepts hydrogen bonds from two water molecules. nih.govwikipedia.org

Crystal Structure of Anhydrous Barium Perchlorate (Ba(ClO4)2) from Powder Diffraction

The crystal structure of anhydrous barium perchlorate, which had remained unknown for a long time due to challenges in growing single crystals, was successfully determined and refined from laboratory X-ray powder diffraction data. nih.govnih.goviucr.org The anhydrous form was prepared by heating hydrated barium perchlorate [Ba(ClO₄)₂·xH₂O] at 423 K under vacuum for six hours. iucr.orgresearchgate.net This analysis revealed that anhydrous Ba(ClO₄)₂ represents a new structure type. nih.govnih.gov

Anhydrous barium perchlorate crystallizes in the orthorhombic space group Fddd. nih.goviucr.orgresearchgate.net The asymmetric unit of the crystal structure is composed of one barium (Ba) atom, one chlorine (Cl) atom, and two oxygen (O) atoms, each located at specific crystallographic positions. nih.goviucr.org

The site symmetry and positions for each atom in the asymmetric unit are detailed in the table below.

| Atom | Wyckoff Position | Site Symmetry |

| Ba | 8a | 222 |

| Cl | 16f | 2 |

| O1 | 32h | 1 |

| O2 | 32h | 1 |

| Table 1: Atomic positions and site symmetries in the asymmetric unit of anhydrous Ba(ClO₄)₂. nih.govnih.govresearchgate.net |

The crystal structure of anhydrous Ba(ClO₄)₂ is characterized as a unique and complex three-dimensional polyhedral network. nih.govsemanticscholar.org This network is constructed from the interconnection of BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govresearchgate.net The framework's stability and intricate architecture arise from the specific ways these polyhedral units share corners and edges with one another. nih.goviucr.org

The three-dimensional network is defined by a precise arrangement of shared atoms between the barium-oxygen polyhedra and the perchlorate tetrahedra. nih.gov Each Ba²⁺ cation is coordinated by twelve oxygen atoms, forming a BaO₁₂ polyhedron. researchgate.net

The connectivity can be summarized as follows:

Each BaO₁₂ polyhedron shares corners with eight distinct ClO₄ tetrahedra. nih.govresearchgate.net

Additionally, each BaO₁₂ polyhedron shares edges with two ClO₄ tetrahedra. nih.goviucr.org

Conversely, each ClO₄ tetrahedron is connected to the network by sharing corners with four BaO₁₂ polyhedra. nih.govresearchgate.net

Each ClO₄ tetrahedron also shares one of its edges with another BaO₁₂ polyhedron. nih.govnih.gov

This extensive corner- and edge-sharing results in a tightly bound, rigid three-dimensional structure. nih.gov

The crystal structure of anhydrous barium perchlorate is distinct among the alkaline earth metal perchlorates. nih.gov While magnesium perchlorate (Mg(ClO₄)₂) was the first in this group to have its anhydrous crystal structure determined, the structures of calcium and strontium perchlorates provide a basis for comparison. nih.govresearchgate.net

A comparison of key crystallographic features is presented below.

| Compound | Crystal System | Space Group | Cation Coordination Number |

| Ba(ClO₄)₂ | Orthorhombic | Fddd | 12 |

| Sr(ClO₄)₂ | Orthorhombic | Pbca | 8 |

| Ca(ClO₄)₂ | Orthorhombic | Pbca | 8 |

| Mg(ClO₄)₂ | --- | --- | 6 |

| Table 2: Comparison of crystallographic data for anhydrous alkaline earth metal perchlorates. nih.govresearchgate.netiucr.org |

The coordination number of the alkaline earth metal cation increases down the group, from 6 for Mg²⁺ to 8 for Ca²⁺ and Sr²⁺, and finally to 12 for Ba²⁺. iucr.org Calcium and strontium perchlorates are isotypic, meaning they have the same crystal structure, crystallizing in the orthorhombic space group Pbca. researchgate.netiucr.org In contrast, barium perchlorate adopts the different Fddd space group to accommodate the larger Ba²⁺ cation and its higher coordination number. nih.gov

Vibrational Spectroscopic Investigations (Infrared and Raman)

Infrared spectroscopy has been utilized to investigate the nature of water molecules within the crystalline structure of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O). cdnsciencepub.com These studies provide insight into the hydrogen bonding and the local environment of the water molecules.

The analysis of HDO (partially deuterated water) stretching frequencies in Ba(ClO₄)₂·3H₂O reveals high values, which is indicative of weak hydrogen bonding between the water molecules and the perchlorate ions. cdnsciencepub.com The energy of this hydrogen bond is estimated to be on the order of 2 kcal/mole. cdnsciencepub.com At room temperature, the water molecules in the hydrate (B1144303) are symmetric. However, at a low temperature of -165°C, the water molecules become slightly distorted. The observation of very narrow OD stretching bands suggests that the hydrogen atom positions within the crystal lattice are ordered. cdnsciencepub.com

| Hydrate Compound | HDO Stretching Frequencies | Hydrogen Bond Strength | Water Molecule Symmetry (Room Temp.) | Water Molecule Symmetry (-165°C) |

| Ba(ClO₄)₂·3H₂O | High | Weak (~2 kcal/mole) | Symmetric | Slightly Distorted |

| LiClO₄·3H₂O | High | Weak | Symmetric | Undistorted |

| NaClO₄·H₂O | High | Weak | Symmetric | Highly Distorted |

| Table 3: Infrared spectroscopic data for water molecules in various perchlorate hydrates. cdnsciencepub.com |

Analysis of OH and OD Stretching Vibrations in Partially Deuterated Hydrates

The study of partially deuterated hydrates of barium perchlorate, specifically Ba(ClO₄)₂·3H₂O containing HDO molecules, provides deep insights into the vibrational dynamics of water within the crystal lattice. In such systems, the intramolecular coupling between the stretching vibrations of the two OH oscillators in an H₂O molecule is largely absent. This decoupling allows for the individual O-H and O-D stretching vibrations to be observed and analyzed independently, offering a more direct probe of the local hydrogen-bonding environment.

When HDO is incorporated into the barium perchlorate trihydrate lattice, the O-H and O-D stretching frequencies are sensitive to the strength of the hydrogen bonds in which the hydrogen and deuterium atoms participate. The observed frequencies for the uncoupled O-D vibrations of HDO in a crystalline hydrate are primarily determined by the strength of the D···A hydrogen bond, where A is the acceptor atom. The frequency of the O-D stretching vibration is expected to show a red shift (a shift to lower wavenumbers) from the gas-phase value, and the magnitude of this shift is correlated with the strength of the hydrogen bond. Stronger hydrogen bonds lead to a greater red shift.

In the context of barium perchlorate trihydrate, where the water molecules are coordinated to the Ba²⁺ ion and act as hydrogen bond donors to the perchlorate anions, the analysis of OH and OD stretching vibrations can reveal important details about these interactions. The red shifts in the "bonded" O-H or O-D stretches provide a direct measure of the cooperative effects within the hydrogen-bond network. The presence of distinct vibrational bands would indicate different hydrogen-bonding environments for the water molecules within the crystal structure. For instance, if the hydrogen atoms of the water molecules are involved in hydrogen bonds of varying strengths, this would manifest as multiple, distinguishable peaks in the O-H and O-D stretching regions of the infrared or Raman spectrum.

Determination of Water Molecule Symmetry and Hydrogen Bonding Strength in Crystal Lattice

The site symmetry of a water molecule in a crystal is determined by the symmetry of its environment. For a free water molecule, which belongs to the C₂ᵥ point group, there are three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃). When a water molecule is incorporated into a crystal lattice, its symmetry may be lowered depending on the crystallographic site it occupies. This reduction in symmetry can lead to the splitting of degenerate vibrational modes and the activation of modes that are inactive in the higher symmetry point group. By analyzing the number of observed bands for the water librational and internal modes in the infrared and Raman spectra, the site symmetry of the water molecule can be determined.

The strength of hydrogen bonds significantly influences the vibrational frequencies of the water molecules. The O-H stretching frequencies (ν₁ and ν₃) are particularly sensitive to hydrogen bonding. As the strength of a hydrogen bond increases, the O-H bond lengthens and weakens, resulting in a decrease in the stretching frequency (a red shift). The magnitude of this red shift is a well-established indicator of the hydrogen bond strength. The correlation between the O-H stretching frequency and the O···O or O···A (where A is the acceptor atom) distance is often used to estimate the hydrogen bond energy.

In barium perchlorate trihydrate, each water molecule is coordinated to the barium ion and donates hydrogen bonds to the oxygen atoms of the perchlorate anions. The crystallographic data reveals that these hydrogen bonds have different lengths, suggesting a variation in their strengths. This should be reflected in the vibrational spectrum. The observation of multiple O-H stretching bands would confirm the presence of crystallographically distinct hydrogen bonds.

Furthermore, the bending mode (ν₂) of water is also affected by the coordination environment. Coordination of the water molecule's oxygen atom to a metal cation, such as Ba²⁺, typically leads to an increase in the bending frequency (a blue shift) compared to the gas phase. The magnitude of this shift can provide information about the strength of the metal-oxygen interaction.

By combining the information from the stretching and bending modes, a detailed picture of the water molecule's environment can be constructed. The following table summarizes the expected shifts in vibrational frequencies upon incorporation of water into a crystal lattice and the information that can be derived from them.

| Vibrational Mode | Effect of Hydrogen Bonding/Coordination | Information Derived |

|---|---|---|

| Symmetric/Asymmetric Stretching (ν₁, ν₃) | Red shift (decrease in frequency) | Hydrogen bond strength |

| Bending (ν₂) | Blue shift (increase in frequency) | Strength of metal-oxygen coordination |

Spectroscopic Probes for Ligand-Metal Coordination in Barium Complexes

Spectroscopic techniques are invaluable for probing the coordination environment of metal ions in complexes, including hydrated salts like barium perchlorate. These methods can provide information on the nature of the metal-ligand bond, the coordination number, and the symmetry of the coordination sphere.

In the context of barium perchlorate hydrate, the ligands are the water molecules and the perchlorate anions. The interaction between the Ba²⁺ ion and the oxygen atoms of these ligands can be investigated using vibrational spectroscopy. The coordination of a water molecule to a metal ion influences its internal vibrational modes. As mentioned previously, the O-H stretching frequencies are primarily affected by hydrogen bonding, but the metal-oxygen interaction also plays a role. A stronger metal-oxygen bond can lead to a further weakening of the O-H bonds and a greater red shift in their stretching frequencies.

More directly, the vibrations of the coordination polyhedron itself, i.e., the Ba-O stretching and bending modes, can be observed in the low-frequency region of the infrared and Raman spectra (typically below 400 cm⁻¹). The frequencies of these modes are directly related to the strength of the Ba-O bonds and the mass of the atoms involved. For barium perchlorate trihydrate, where the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement, a complex set of Ba-O vibrational modes would be expected. acs.orgtu-bs.de The analysis of these low-frequency modes can provide direct evidence for the coordination of both water and perchlorate to the barium ion.

The perchlorate ion itself can serve as a spectroscopic probe. A free perchlorate ion has tetrahedral (Tᵈ) symmetry, and its vibrational modes are well-characterized. When the perchlorate ion coordinates to a metal ion, its symmetry is lowered, which can result in the splitting of degenerate vibrational modes and the appearance of new bands in the infrared and Raman spectra that were previously forbidden by the selection rules for Tᵈ symmetry. For example, the symmetric stretching mode (ν₁) of the Cl-O bonds, which is only Raman active for a free perchlorate ion, may become weakly active in the infrared spectrum upon coordination. The magnitude of the splitting of the asymmetric stretching (ν₃) and bending (ν₄) modes can be correlated with the strength of the perchlorate coordination.

The following table summarizes how vibrational spectroscopy can be used to probe ligand-metal coordination in this compound.

| Spectroscopic Feature | Interpretation |

|---|---|

| Low-frequency Ba-O stretching and bending modes | Direct evidence of Ba-O(water) and Ba-O(perchlorate) bonds and their relative strengths |

| Splitting of degenerate perchlorate vibrational modes | Indication of perchlorate coordination and lowering of its symmetry |

| Appearance of previously forbidden perchlorate modes | Confirmation of coordination and deviation from ideal tetrahedral symmetry |

| Shifts in water librational and internal modes | Information on the strength of the Ba-O(water) interaction |

Advanced Diffraction Techniques

Neutron Diffraction Studies for Precise Hydrogen Atom Localization in Hydrates

While X-ray diffraction is a powerful technique for determining the positions of heavy atoms in a crystal structure, it is less effective for accurately locating hydrogen atoms. This is because X-rays are scattered by the electron cloud of an atom, and hydrogen, with only one electron, has a very low scattering power. In contrast, neutron diffraction relies on the scattering of neutrons by the atomic nucleus. The scattering cross-section for neutrons is not dependent on the atomic number, and for hydrogen (or more specifically, its isotope deuterium), it is comparable to that of heavier atoms. This makes neutron diffraction an ideal technique for the precise localization of hydrogen atoms in crystalline hydrates.

The determination of the exact positions of hydrogen atoms is crucial for a complete understanding of the hydrogen-bonding network in this compound. While X-ray diffraction can provide information on the positions of the oxygen atoms of the water molecules and the perchlorate ions, the orientation of the water molecules and the geometry of the hydrogen bonds can only be inferred. Neutron diffraction can directly reveal the positions of the hydrogen atoms, allowing for the accurate determination of O-H bond lengths, H-O-H bond angles, and the geometry of the O-H···A hydrogen bonds (where A is the acceptor atom).

A neutron diffraction study of barium perchlorate trihydrate would provide definitive information on the hydrogen-bonding scheme. It would allow for the direct measurement of the O-H···O bond angles and distances, confirming the nature of the interactions between the water molecules and the perchlorate anions. This information is essential for validating the hydrogen-bonding models derived from spectroscopic data and for understanding the role of hydrogen bonding in stabilizing the crystal structure.

Although no specific neutron diffraction studies on this compound were identified in the reviewed literature, the application of this technique to other hydrated metal salts has been instrumental in elucidating their crystal structures. nih.gov For this compound, a neutron diffraction study would be a valuable undertaking to complete the structural characterization of its hydrated phases.

Chemical Reactivity and Reaction Mechanisms of Barium Perchlorate Hydrate

Oxidizing Properties and Redox Chemistry

Barium perchlorate (B79767), with the chemical formula Ba(ClO₄)₂, is a potent oxidizing agent. sciencemadness.orgwikipedia.orgassignmentpoint.com Its hydrated form, barium perchlorate hydrate (B1144303) (Ba(ClO₄)₂·xH₂O), serves as a stable source of the perchlorate ion, which is responsible for its strong oxidizing capabilities. chemimpex.compubcompare.ai The compound is noncombustible but significantly accelerates the combustion of other materials. assignmentpoint.comnoaa.govnih.gov This reactivity is central to its applications in pyrotechnics and various chemical syntheses. wikipedia.orgchemimpex.com

Barium perchlorate hydrate is recognized as a versatile and powerful oxidizing agent in a variety of chemical reactions. chemimpex.comnih.gov The high oxidation state of the chlorine atom (+7) in the perchlorate anion (ClO₄⁻) makes it a strong electron acceptor. This property is harnessed in pyrotechnic formulations, where it enhances the brightness and color of displays by facilitating rapid combustion of fuels. chemimpex.com It is also employed in the synthesis of other perchlorate salts and as a reagent in analytical chemistry, such as in titration processes. chemimpex.com The compound's utility extends to the preparation of explosive emulsions, where its oxidizing power is a key component of the material's destructive properties. wikipedia.orgassignmentpoint.com

Upon heating to high temperatures, barium perchlorate decomposes, releasing a significant amount of oxygen. sciencemadness.orgchemimpex.com The thermal decomposition of the anhydrous salt, which occurs after dehydration of the hydrate, proceeds between 435-495 °C. cdnsciencepub.com This process ultimately yields barium chloride and oxygen. cdnsciencepub.comresearchgate.net

The decomposition is a complex process that occurs in stages. The initial phase involves the decomposition of the perchlorate into chlorate (B79027), with an approximate stoichiometry of: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂ cdnsciencepub.comresearchgate.net

The subsequent decomposition of the intermediate barium chlorate yields the final products. cdnsciencepub.comresearchgate.net This release of gaseous oxygen is critical for its role as a combustion enhancer. chemimpex.com By providing a localized source of oxygen, barium perchlorate accelerates the burning rate of combustible materials, a property that can lead to explosive reactions if large quantities are involved or if the combustible material is finely divided. assignmentpoint.comnoaa.govnih.gov

Table 1: Thermal Decomposition of Barium Perchlorate

| Reactant | Products | Approximate Temperature Range | Key Intermediate |

|---|

Coordination Chemistry and Complexation Behavior

Beyond its role as an oxidant, this compound participates in coordination chemistry, forming stable complexes with various organic ligands. The barium ion (Ba²⁺) acts as a Lewis acid, accepting electron pairs from donor atoms in ligand molecules. In the trihydrate form, Ba(ClO₄)₂·3H₂O, the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. wikipedia.orgassignmentpoint.comnih.gov

Barium perchlorate has been shown to form complexes with quinolone antibacterial agents, such as ciprofloxacin (B1669076) (CIP) and norfloxacin (B1679917) (NOR). wikipedia.orgassignmentpoint.comresearchgate.net Research investigating the interaction between barium perchlorate and these quinolones in a methanol (B129727) solvent resulted in the isolation of stable, solid complexes. researchgate.net Elemental analysis of these products supports the formation of complexes with a 1:2 molar ratio of the metal salt to the drug. researchgate.net

Table 2: Barium Perchlorate Complexes with Quinolone Antibacterial Agents

| Quinolone Agent | Proposed Complex Formula |

|---|---|

| Ciprofloxacin (CIP) | [Ba(CIP)₂(ClO₄)₂]·2H₂O |

| Norfloxacin (NOR) | [Ba(NOR)₂(ClO₄)₂]·5H₂O |

Data sourced from Al-Mustafa, J. (2002). researchgate.net

In its complexes with ciprofloxacin and norfloxacin, the quinolone molecules act as bidentate ligands. wikipedia.orgresearchgate.net Spectroscopic data, particularly from Fourier-transform infrared (FTIR) spectroscopy, indicates that coordination to the barium ion occurs through the oxygen atom of the ring carbonyl group and one of the oxygen atoms of the carboxylic group. assignmentpoint.comresearchgate.net This chelation forms a stable ring structure involving the barium cation. Quinolones possess several functional groups capable of coordinating with metal ions, but this specific bidentate mode is prevalent in the formation of these alkaline earth metal complexes. researchgate.netnih.gov The formation of these complexes involves the direct coordination of the quinolone to the barium ion, distinguishing them from adducts where the quinolone might be present as a counter-ion without direct bonding to the metal. researchgate.net

By forming a more soluble complex, the concentration of the drug in solution can be increased, which is a critical factor for enhancing bioavailability. nih.govpharmaceutical-technology.com The interaction with metal ions is a recognized strategy for improving the solubility and pharmacokinetic profiles of quinolones. nih.gov This enhancement in solubility facilitates a greater uptake efficiency of the drug, potentially leading to improved therapeutic outcomes. wikipedia.orgassignmentpoint.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Barium perchlorate | Ba(ClO₄)₂ |

| This compound | Ba(ClO₄)₂·xH₂O |

| Barium perchlorate trihydrate | Ba(ClO₄)₂·3H₂O |

| Oxygen | O₂ |

| Barium chloride | BaCl₂ |

| Barium chlorate | Ba(ClO₃)₂ |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ |

| Norfloxacin | C₁₆H₁₈FN₃O₃ |

Preparation of Schiff Base Macrocyclic Barium Complexes

The synthesis of macrocyclic Schiff base complexes often employs a template-driven approach, where a metal ion directs the stereochemical course of the condensation reaction. Barium ions, provided by salts such as this compound, can serve as effective templating agents for the formation of these large, cyclic molecules.

The general mechanism, known as the template effect, involves the coordination of the barium ion to precursor molecules—typically a dicarbonyl compound (like a dialdehyde (B1249045) or diketone) and a diamine. By binding to these reactants, the barium ion pre-organizes them into a specific orientation that favors the intramolecular cyclization reaction over intermolecular polymerization. This process significantly increases the yield of the desired macrocyclic product.

A typical synthetic procedure involves the following steps:

A methanolic solution of this compound is added to a hot methanolic solution of the diamine precursor.

The mixture is refluxed, during which the barium ion coordinates with the amine groups.

The dicarbonyl precursor is then added to the refluxing mixture.

The reaction is continued under reflux for several hours to facilitate the Schiff base condensation and cyclization around the central barium ion.

Upon cooling, the resulting macrocyclic barium complex crystallizes and can be isolated by filtration.

This method has been successfully used to synthesize a variety of transition metal macrocyclic complexes, and the principle is applicable for barium-templated synthesis. rsc.orgrsc.org

Investigations into Tweezer Molecule Complexation with Barium Ions

Molecular tweezers are host molecules characterized by an open cavity capable of binding guest molecules or ions through non-covalent interactions. nih.gov These interactions can include hydrogen bonding, π-π stacking, hydrophobic forces, van der Waals forces, and electrostatic effects. nih.gov The structure of a tweezer, with two "arms" connected at one end, allows for a degree of flexibility, enabling an induced-fit model of binding. nih.gov

While molecular tweezers are widely studied for their ability to bind various guests, including aromatic compounds, fullerenes, and specific amino acid residues like lysine (B10760008) and arginine, detailed investigations specifically into their complexation with barium ions are not extensively documented in the available literature. nih.govwikipedia.org However, the principles of cation binding by molecular tweezers would apply. Barium ions (Ba²⁺) would be captured within the tweezer's cavity, stabilized by electrostatic and ion-dipole interactions with electron-rich atoms (e.g., oxygen or nitrogen) lining the receptor's binding pocket. The efficiency and selectivity of such complexation would depend on the size of the barium ion, the dimensions of the tweezer's cavity, and the nature of the binding sites within the host molecule.

Catalytic Activity and Mechanisms

This compound is implicated in several catalytic processes, primarily leveraging the Lewis acidity and templating ability of the barium cation to facilitate complex chemical transformations and influence the dynamics of supramolecular systems.

Barium Cation-Templated Synthesis

The templating effect of the barium cation is a powerful strategy in the construction of mechanically interlocked molecules, such as rotaxanes. In this approach, the barium ion coordinates to specific binding sites on both the macrocycle (the "wheel") and the axle precursor, pre-organizing them for the final reaction that mechanically traps the axle within the macrocycle. rsc.org

Research has demonstrated that barium perchlorate can effectively template the formation of rsc.orgrotaxane. rsc.orgrsc.org In a notable example, a Huisgen 1,3-dipolar cycloaddition was used as the "stoppering" reaction to cap the ends of the axle, thus forming the rotaxane. The presence of a barium cation significantly enhances the efficiency of this synthesis. rsc.org

| Templating Cation | Isolated Yield (%) | Reference |

|---|---|---|

| Barium (Ba²⁺) | 28% | rsc.org |

| Sodium (Na⁺) | 50% | rsc.org |

| None | 10% | rsc.org |

The data clearly indicates that while the sodium cation provides a higher yield in this specific system, the barium cation still acts as an effective template, nearly tripling the yield compared to the non-templated reaction. rsc.org This highlights the crucial role of the barium cation in pre-organizing the molecular components for efficient interlocking. rsc.org

Cation-Induced Molecular Pirouetting and Motion in Supramolecular Systems

Beyond its role in synthesis, the barium cation can induce dynamic conformational changes within pre-formed supramolecular structures. In certain rsc.orgrotaxane systems, the addition of barium perchlorate can trigger a "pirouetting" motion of the macrocyclic wheel around the axle. rsc.orgrsc.org

This molecular motion is driven by the coordination of the barium ion to binding sites on both the macrocycle and the axle. rsc.org For instance, in a system containing a calix researchgate.netdiquinone macrocycle and a pyridine (B92270) N-oxide axle, the barium ion is complexed by the macrocycle's recognition site. This coordination event causes the axle to rotate so that the pyridine N-oxide group can also bind to the barium ion, satisfying its coordination sphere. This change in orientation represents a distinct pirouetting of the macrocycle relative to the axle. rsc.org This process is often reversible; the removal of the barium ion (for example, by precipitation with sulfate (B86663) ions) allows the components to revert to their original positions, driven by other favorable interactions like hydrogen bonding. rsc.orgresearchgate.net This controllable molecular motion demonstrates the potential for using barium ions as external chemical stimuli to operate molecular switches and machines. rsc.orgrsc.org

Olefin Dioxygenation Catalysis

There is no significant information available in the consulted research to describe the role of this compound in olefin dioxygenation catalysis. This suggests that it is not a commonly used or reported catalyst for this specific chemical transformation.

Role as a Heterogeneous Catalyst (e.g., in Biodiesel Synthesis)

While the specific use of this compound as a heterogeneous catalyst in biodiesel synthesis is not detailed, various other barium-containing compounds have demonstrated significant catalytic activity in this field. Heterogeneous catalysts are favored in biodiesel production due to their environmental benefits and process advantages, including being non-corrosive, easily separated from the reaction products, and reusable. journalofchemistry.orgresearchgate.net

Barium-containing catalysts, such as barium cerate (BaCeO₃) and barium-doped calcium oxide (Ba-CaO), function as solid base catalysts in the transesterification of triglycerides (from oils and fats) with methanol to produce fatty acid methyl esters (biodiesel). nih.govresearchgate.net The basicity of these catalysts is crucial for their activity. journalofchemistry.org

For example, barium cerate has been successfully employed as a novel solid base catalyst for the transesterification of Karanja oil. researchgate.net The study highlights the efficiency and reusability of the barium-based catalyst.

| Catalyst | Oil Feedstock | Methanol:Oil Molar Ratio | Reaction Temperature (°C) | Reaction Time | Max. Biodiesel Yield | Reference |

|---|---|---|---|---|---|---|

| Barium Cerate (BaCeO₃) | Karanja Oil | 19:1 | 65°C | 100 min | 98.4% | researchgate.net |

| Barium-doped CaO | Catharanthus roseus Seed Oil | 15:1 | 58°C | 70 min | 91.83% | nih.gov |

These findings underscore the potential of barium compounds as robust and efficient heterogeneous catalysts for sustainable biodiesel production. nih.govresearchgate.net The high yields achieved under relatively mild conditions demonstrate their viability as alternatives to traditional homogeneous catalysts. researchgate.net

Dehydrating Agent Chemistry of this compound

Barium perchlorate is recognized for its utility as a dehydrating agent, a property stemming from its hygroscopic nature and its ability to form stable hydrates. wikipedia.org Its application in removing water from gases and organic solvents is favored due to its high solubility in water, ease of preparation, low cost, and stability at elevated temperatures. wikipedia.org

Mechanism of Action as a Dehydrating Reagent for Other Compounds

The dehydrating action of anhydrous barium perchlorate is a chemical process involving the absorption of water molecules to form a hydrated crystal structure. This process is driven by the strong affinity of the barium cation (Ba²⁺) and the perchlorate anion (ClO₄⁻) for water molecules. The mechanism can be understood through the crystal structure of its hydrated form, barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O).

In the trihydrate, the barium ions are coordinated with water molecules and oxygen atoms from the perchlorate ions. X-ray crystallography studies have revealed that each barium atom is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. This coordination indicates a direct interaction between the barium ion and the water molecules, effectively sequestering them from the surrounding environment.

Ba(ClO₄)₂(s) + 3H₂O(g) → Ba(ClO₄)₂(H₂O)₃(s)

Efficiency in Gas Drying and Moisture Removal in Chemical Processes

Barium perchlorate has been established as an effective desiccant for drying gases. nist.gov Perchlorate-based drying agents are considered to be highly efficient, versatile, and economical. gfschemicals.com In a comparative study of various dehydrating agents, a commercial form of anhydrous barium perchlorate, known as "Desicchlora," was evaluated for its gas drying efficiency. nist.gov

The following table provides a qualitative comparison of the drying efficiency of barium perchlorate with other common desiccants, based on general classifications of drying agents.

| Drying Agent | Chemical Formula | General Efficiency Class |

|---|---|---|

| Barium Perchlorate | Ba(ClO₄)₂ | High |

| Magnesium Perchlorate | Mg(ClO₄)₂ | Very High |

| Phosphorus Pentoxide | P₂O₅ | Very High |

| Calcium Sulfate (Drierite) | CaSO₄ | Moderate |

| Silica Gel | SiO₂ | Moderate |

| Calcium Chloride | CaCl₂ | Moderate |

Regeneration Capabilities of Barium Perchlorate as a Desiccant

A significant advantage of barium perchlorate as a desiccant is its ability to be regenerated, which allows for its reuse and enhances its cost-effectiveness. wikipedia.orggfschemicals.com The regeneration process involves heating the hydrated barium perchlorate to drive off the absorbed water and restore it to its anhydrous form.

The anhydrous form of barium perchlorate can be obtained by heating the hydrate to 140 °C in a vacuum. wikipedia.org It is crucial to perform this dehydration under vacuum, as heating in the presence of air can lead to hydrolysis of the perchlorate. wikipedia.org The energy required for regeneration is directly related to the heat evolved during the absorption of moisture. gfschemicals.com

The thermal stability of barium perchlorate is an important factor in its regeneration. The compound decomposes at 505 °C, which is well above the temperature required for dehydration, indicating that regeneration can be achieved without significant degradation of the desiccant. wikipedia.org

The general process for regenerating a solid desiccant like barium perchlorate involves the following steps:

Heating the exhausted (hydrated) desiccant in a suitable apparatus.

Applying a vacuum to facilitate the removal of water vapor.

Maintaining the temperature until all water has been driven off.

Cooling the anhydrous desiccant in a moisture-free environment (e.g., a desiccator) before reuse.

While the regeneration process is straightforward, the efficiency of regeneration and the number of cycles a batch of barium perchlorate can undergo without losing significant drying capacity would depend on the specific conditions used and the absence of contaminants.

Advanced Research Applications of Barium Perchlorate Hydrate

Analytical Chemistry Methodologies

Barium perchlorate (B79767) hydrate (B1144303), a crystalline solid with the chemical formula Ba(ClO₄)₂·xH₂O, serves as a crucial reagent in various analytical chemistry applications. pubcompare.ai Its utility stems from its properties as a source of barium ions and its behavior in specific chemical reactions, making it valuable for both qualitative and quantitative analysis. pubcompare.ai

Application in Titrimetric Procedures

Barium perchlorate is extensively used as a titrant in precipitation titrations, particularly for the determination of sulfate (B86663) ions. epa.govsemanticscholar.org The fundamental principle of this method involves the reaction of barium ions (Ba²⁺) from the barium perchlorate solution with sulfate ions (SO₄²⁻) in the sample to form a highly insoluble barium sulfate (BaSO₄) precipitate. epa.gov

The endpoint of the titration, which signals the complete precipitation of sulfate ions, is detected using a color indicator. epa.govsemanticscholar.org When all the sulfate ions have reacted, the excess barium ions from the titrant react with the indicator, causing a distinct color change. epa.gov This method is noted for its applicability in determining sulfuric acid mist and sulfur trioxide emissions from stationary sources. epa.gov Additionally, non-aqueous titrations using barium perchlorate have been developed for the analysis of pharmaceutical compounds like quinine (B1679958) and quinidine (B1679956) sulfates. nih.gov In this procedure, the sulfate is precipitated with an excess of barium perchlorate in an acetic acid medium, and the liberated alkaloid is then titrated with perchloric acid. nih.gov

Use as a Quantitative Standard in Analytical Protocols

Standardized solutions of barium perchlorate are essential for ensuring accuracy in titrimetric analyses. iteh.ai These solutions can be prepared by dissolving a precise mass of barium perchlorate in a mixture of water and an organic solvent, such as 2-propanol. iteh.ai The pH of the solution is typically adjusted to around 3.5 with dilute perchloric acid. iteh.ai

To ensure the precise concentration of the barium perchlorate solution, it is standardized against a primary standard, such as a known concentration of sodium sulfate or sulfuric acid. epa.goviteh.ai This standardization process involves titrating the primary standard with the barium perchlorate solution using the same indicator system that will be employed in the actual analysis to ensure a consistent endpoint determination. iteh.ai Commercially available barium perchlorate titration solutions are also used as working standards for daily analysis, method evaluation, and instrument calibration in laboratories.

Gravimetric Analysis Applications

Gravimetric analysis is a fundamental quantitative method for determining the amount of a substance by selective precipitation and weighing of the precipitate. uoh.edu.iq For sulfate determination, the most common gravimetric method involves the precipitation of sulfate ions as barium sulfate (BaSO₄) using a solution of barium chloride as the precipitating agent. uoh.edu.iqgantep.edu.trlibretexts.org The resulting BaSO₄ precipitate is then filtered, washed, dried, and weighed to determine the mass of sulfate in the original sample. uoh.edu.iqscribd.com

While barium perchlorate provides the necessary barium ions for this precipitation, the available research literature primarily emphasizes the use of barium chloride for this purpose. uoh.edu.iqgantep.edu.trlibretexts.org The high solubility of barium perchlorate and the potential for interference from the perchlorate ion are factors to consider. Therefore, the direct application of barium perchlorate hydrate as a precipitating agent in routine gravimetric analysis of sulfate is not a widely documented or standard procedure.

Determination of Sulfate Concentrations in Diverse Media

Barium perchlorate titration is a well-established method for the determination of low concentrations of sulfate in various samples, including water, wastewater, and industrial emissions. epa.govwikipedia.orguw.edu.pl This volumetric method is often preferred over other techniques due to its speed and efficiency, although it requires careful sample preparation, including the preliminary separation of interfering cations using an ion exchanger. uw.edu.pl

The titration is based on the reaction: Ba²⁺ (from titrant) + SO₄²⁻ (from sample) → BaSO₄ (s)

The successful application of this method allows for the quantification of sulfate concentrations down to 10 parts per million (ppm) with an accuracy of ±1 ppm. wikipedia.org

The endpoint of the barium perchlorate titration for sulfate is typically visualized using a specific color indicator. uw.edu.pl One of the most commonly used indicators for this purpose is Thorin (also known as Thoron or APANS). iteh.aiwikipedia.orguw.edu.pl Thorin is an organic dye that forms a colored complex with barium ions. epa.gov

During the titration, as long as sulfate ions are present in the sample, the added barium ions are consumed to form the barium sulfate precipitate. epa.gov Once all the sulfate has been precipitated, the first excess of barium ions reacts with the Thorin indicator, resulting in a distinct color change from yellow or orange to pink or red, signaling the endpoint of the titration. epa.govuw.edu.pl Other indicators, such as Sulphonazo III and a mixed indicator of Thorin and methylene (B1212753) blue, have also been investigated to achieve a more distinct color change at the endpoint. uw.edu.pl

| Indicator System | Typical Color Change | Notes |

| Thorin | Yellow/Orange to Pink/Red | Widely used, but the color change can be subtle and requires practice to discern accurately. uw.edu.pl |

| Thorin + Methylene Blue | Varies | A mixed indicator system intended to provide a sharper endpoint. uw.edu.pl |

| Sulphonazo III | Varies | Reported to provide a more distinct color change compared to Thorin alone. uw.edu.pl |

The accuracy of the titrimetric determination of sulfate with barium perchlorate is significantly enhanced by the presence of a high concentration of a nonaqueous solvent. wikipedia.org Organic solvents such as isopropanol (B130326) (2-propanol), ethyl alcohol, or methanol (B129727) are commonly added to the titration medium. iteh.aiwikipedia.orguw.edu.pl

The addition of these solvents reduces the solubility of the barium sulfate precipitate, ensuring a more complete reaction and a sharper, more defined endpoint. wikipedia.org For instance, a common procedure involves adding a significant volume of 2-propanol to the sample, resulting in a solution that is 80% alcohol by volume. iteh.ai This high concentration of the nonaqueous solvent is crucial for the successful titration of low concentrations of sulfate. wikipedia.org The choice of solvent and its concentration are critical parameters that must be carefully controlled to ensure the accuracy and precision of the analytical results. uw.edu.pl

Materials Science and Advanced Materials Development

This compound serves as a significant compound in the field of materials science, primarily owing to its properties as a potent oxidizing agent and as a source of barium ions. Its applications range from being a precursor in the synthesis of specialized ceramics to its integration into energetic materials.

Precursor in the Synthesis of Specialty Barium Compounds for Ceramics and Glass Industries

In the manufacturing of advanced ceramics and specialty glasses, the purity and morphology of the initial powder raw materials are critical factors that determine the final properties of the product. finechem-mirea.ru this compound can serve as a precursor for the synthesis of specialty barium compounds, such as barium titanate (BaTiO₃), a well-known ferroelectric material with a high dielectric constant and low dielectric loss, making it essential for electronic components like capacitors and piezoelectric transducers. finechem-mirea.rujetir.org

The synthesis of these specialty compounds often involves wet-chemical methods like sol-gel, hydrothermal, or co-precipitation routes. rroij.com In these processes, a soluble barium salt is required to ensure a homogeneous mixture at the atomic level, which leads to the formation of a pure, single-phase final product at lower temperatures compared to traditional solid-state reactions. rroij.comcore.ac.uk Barium perchlorate, being soluble in water, can be used in these solution-based synthesis methods. wikipedia.orgsciencemadness.org For instance, in a typical sol-gel process for synthesizing barium titanate, a barium precursor is dissolved in a solvent and mixed with a titanium precursor, such as titanium isopropoxide. jetir.orgrroij.com The subsequent hydrolysis and condensation reactions lead to a gel, which is then calcined to form the desired barium titanate powder. jetir.org The use of a highly soluble precursor like this compound can facilitate precise stoichiometric control and the formation of nano-sized, uniform particles, which are crucial for producing high-density ceramics with superior dielectric properties. jetir.orgresearchgate.net

| Synthesis Method | Precursor Role of Barium Salt | Resulting Barium Compound | Key Advantages |

| Sol-Gel | Provides Ba²⁺ ions in solution for homogeneous mixing with a titanium precursor. jetir.orgrroij.com | Barium Titanate (BaTiO₃) | High purity, fine and uniform particles, precise stoichiometric control. jetir.org |

| Hydrothermal | Acts as a source of barium ions in an aqueous solution under elevated temperature and pressure. researchgate.netacs.org | Barium Titanate (BaTiO₃) | Formation of crystalline powders directly from solution, control over particle size and morphology. researchgate.netacs.org |

| Co-precipitation | Dissolves to provide Ba²⁺ ions that are precipitated along with other cations to form a precursor powder. researchgate.net | Mixed Barium Compounds | Homogeneous distribution of components in the precursor, leading to uniform final products. researchgate.net |

Development of Advanced Materials Utilizing this compound

The utility of this compound extends to the development of various advanced materials where its oxidizing properties are paramount. chemimpex.comsigmaaldrich.com As a strong oxidizing agent, it can be incorporated into material formulations to facilitate combustion or decomposition processes, which is a key aspect in the creation of certain energetic materials and pyrotechnics. sciencemadness.orgchemimpex.com

Research in advanced materials also explores the complexation of barium perchlorate with other molecules. For example, it is known to form complexes with crown ethers and Schiff base macrocycles. sigmaaldrich.comresearchgate.net These complexes are of interest in supramolecular chemistry and may have applications in areas such as ion sensing or the development of novel catalytic systems. The ability of the barium ion to coordinate with various ligands, facilitated by the perchlorate counter-ion, allows for the design of new molecular architectures and materials with specific functional properties. researchgate.net

Integration into Explosive Emulsions and Energetic Materials (Historical and Contemporary Research)

Historically and currently, this compound is a significant component in the formulation of explosives and energetic materials due to its powerful oxidizing nature. wikipedia.orglabscoop.comnih.gov It accelerates the burning of combustible materials, a crucial property for explosives. labscoop.comnih.gov Perchlorate-based explosives have been used in industrial applications, such as mining, since the 1920s. wikipedia.orggoogle.com

Barium perchlorate can be incorporated into explosive compositions, including explosive emulsions. wikipedia.orgnih.gov Emulsion explosives are a type of industrial explosive where an oxidizer salt solution is dispersed in a fuel phase. nih.gov The use of perchlorates like barium perchlorate can enhance the detonation properties of the explosive. google.com Research has shown that supplementing emulsion explosives with oxidizing agents can improve explosion strength and detonation velocity. nih.gov While some studies focus on reducing harmful post-detonation gases like carbon monoxide, the primary role of barium perchlorate remains to provide oxygen for the rapid combustion of the fuel component. nih.gov Its inclusion in explosive formulations is a well-established practice, and it is recognized as a key ingredient for making certain types of explosives. labscoop.comnih.gov

| Property | Relevance to Energetic Materials |

| Strong Oxidizing Agent | Provides oxygen for the rapid combustion of fuel components in an explosive mixture. sciencemadness.orglabscoop.com |

| Accelerates Burning | Increases the reaction rate of combustible materials, leading to detonation. nih.gov |

| Thermal Decomposition | Decomposes at high temperatures (505 °C for the anhydrous form) to release oxygen, sustaining the explosive reaction. wikipedia.orglabscoop.comchemkits.eu |

| Historical Use | Employed in industrial perchlorate explosives for applications like mining. wikipedia.orggoogle.com |

Electrochemical Systems and Energy Storage Research

Electrolyte Component for Battery Technologies

This compound is utilized in the preparation of electrolytes for batteries. chemimpex.com Perchlorate salts, in general, are used as electrolytic materials in the fabrication of lithium-ion batteries and other electrochemical systems. sigmaaldrich.comgfschemicals.com An electrolyte is a critical component of a battery, facilitating the movement of ions between the cathode and anode during charge and discharge cycles. sigmaaldrich.com

The choice of electrolyte salt can significantly impact a battery's performance, including its ionic conductivity, electrochemical stability window, and safety characteristics. While lithium perchlorate is a more commonly cited example for lithium-ion batteries, other perchlorate salts, including barium perchlorate, are explored for various electrochemical applications. chemimpex.comsigmaaldrich.com The dissolution of this compound in a suitable solvent yields Ba²⁺ and ClO₄⁻ ions, which can carry charge through the electrolyte. Research into novel electrolyte formulations continues to explore different salt and solvent combinations to meet the demands of next-generation energy storage technologies. researchgate.net

Enhancing Energy Efficiency and Performance in Electrochemical Cells

The use of this compound in electrolytes is linked to improving energy efficiency and performance in energy storage applications. chemimpex.com The performance of an electrochemical cell is heavily dependent on the properties of its electrolyte. An electrolyte with high ionic conductivity allows for efficient ion transport, reducing internal resistance and minimizing energy losses within the cell. nih.gov

Investigations into Alkaline Earth Metal Ions as Charge Carriers in Next-Generation Batteries

The exploration of beyond-lithium-ion battery technologies has led to a growing interest in multivalent ions, such as the alkaline earth metals, as charge carriers. Among these, barium ions (Ba²⁺) are being investigated for their potential role in novel energy storage systems. This compound, as a source of barium ions, is a relevant compound in this area of research. The large interstitial sites in certain crystal structures, such as Prussian Blue analogues, may be capable of hosting large alkali or alkaline-earth ions. The open framework of transition metal hexacyanometallates, for instance, allows for the reversible intercalation of such ions, which is a critical process in battery function.

Research into alkaline earth metal terephthalates, including barium terephthalate (B1205515) (BaC₈H₄O₄), as anodes for lithium-ion batteries has provided insights into the electrochemical behavior of barium in an electrode context. These studies explore the structural and electrochemical differences resulting from the ionic radii of alkaline earth metals. While not directly using barium as the primary charge carrier, this research contributes to a foundational understanding of barium's electrochemical properties.

The primary challenge in developing barium-ion batteries lies in the high charge density of the Ba²⁺ ion, which can lead to strong interactions with the host material and slow diffusion kinetics. However, the potential for higher energy densities, due to the divalent nature of barium, continues to drive research in this area. The use of non-aqueous electrolytes is often necessary for these systems to achieve a high voltage.

| Property | Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Strontium (Sr²⁺) | Barium (Ba²⁺) |

|---|---|---|---|---|

| Ionic Radius (pm) | 72 | 100 | 118 | 135 |

| Standard Electrode Potential (V vs. SHE) | -2.37 | -2.87 | -2.89 | -2.91 |

| Charge Density (C/mm³) | 2.13 | 1.15 | 0.83 | 0.65 |

| Theoretical Volumetric Capacity (mAh/cm³) | 3833 | 2072 | 1873 | 1694 |

Role in Modulating Electrochemical Stability of Molten Salt Hydrate Electrolytes